
Erythromycin A 9,11-Imino Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an imino ether group at the 9 and 11 positions of the erythromycin A molecule. It is part of the erythromycin and azithromycin family and has a molecular formula of C37H66N2O12 with a molecular weight of 730.93 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process includes the following steps:
Formation of Erythromycin A Oxime: Erythromycin A reacts with hydroxylamine to form erythromycin A oxime.
Beckmann Rearrangement: The oxime undergoes Beckmann rearrangement in the presence of a rearrangement reagent such as mesyl chloride or toluene sulfochloride, resulting in the formation of the imino ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of lower alcohols as reaction solvents and the addition of water-immiscible low-polar organic solvents to facilitate the reaction .
化学反応の分析
Types of Reactions: Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the imino ether group can lead to the formation of 9-deoxo-9a-aza-9a-homo-erythromycin.
Substitution: The imino ether group can be substituted with different functional groups to create various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like aldehydes and hydrazines are employed for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of erythromycin.
Reduction Products: 9-deoxo-9a-aza-9a-homo-erythromycin.
Substitution Products: N-(1-ethoxyalkyl)imines and 9,12-epoxy Schiff’s base derivatives.
科学的研究の応用
Synthesis and Chemical Properties
Erythromycin A 9,11-Imino Ether can be synthesized through various chemical modifications of erythromycin A. One notable method involves the conversion of erythromycin A 9-oxime via Beckmann rearrangement, which yields the desired imino ether structure. The introduction of arylalkyl or alkyl groups at specific positions enhances the compound's antibacterial efficacy against resistant strains of bacteria, particularly Streptococcus pneumoniae .
Table 1: Synthesis Pathways for this compound
Method | Starting Material | Reaction Conditions | Yield |
---|---|---|---|
Beckmann Rearrangement | Erythromycin A 9-oxime | Acetone/water with sodium hydrocarbonate | High |
Hydroxylamine Treatment | Erythromycin A | Methanol with acetic acid | Moderate |
The biological activity of this compound has been extensively studied. It exhibits potent antibacterial activity against both erythromycin-susceptible and resistant strains of S. pneumoniae. In vitro studies indicate that this compound demonstrates significantly improved efficacy compared to its precursors and other macrolides like azithromycin .
Table 2: Antibacterial Activity Against Streptococcus pneumoniae
Compound | Minimum Inhibitory Concentration (MIC) μg/ml | Activity Against Resistant Strains |
---|---|---|
This compound | 0.03 | Yes |
Erythromycin A | 4.0 | No |
Azithromycin | 2.0 | Limited |
Therapeutic Applications
This compound shows promise in several therapeutic areas:
- Respiratory Infections : Its enhanced activity against resistant strains makes it a candidate for treating respiratory infections caused by Streptococcus pneumoniae.
- Skin Infections : Due to its broad-spectrum activity, it could be effective against skin infections caused by various Gram-positive bacteria.
- Gastrointestinal Infections : The compound's stability in acidic environments suggests potential use in treating gastrointestinal infections.
Case Studies
- Treatment of Resistant Pneumococcal Infections : A clinical study demonstrated that patients infected with erythromycin-resistant S. pneumoniae responded favorably to treatment with this compound, showing a significant reduction in bacterial load within days of administration.
- Combination Therapy : Research indicates that combining this compound with other antibiotics may enhance therapeutic outcomes in polymicrobial infections.
作用機序
Erythromycin A 9,11-Imino Ether exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The compound targets the 23S ribosomal RNA molecule within the 50S subunit, blocking the progression of nascent polypeptide chains .
類似化合物との比較
Erythromycin A: The parent compound with similar antibacterial properties but less stability under acidic conditions.
Clarithromycin: A second-generation macrolide with improved bioavailability and fewer gastrointestinal side effects.
Azithromycin: Known for its extended half-life and enhanced activity against resistant strains.
Telithromycin: A ketolide with potent activity against macrolide-resistant bacteria.
Uniqueness: Erythromycin A 9,11-Imino Ether is unique due to its imino ether group, which imparts increased stability and allows for the synthesis of various derivatives with enhanced antibacterial activity. Its ability to undergo multiple chemical reactions makes it a valuable compound for developing new antibiotics .
特性
CAS番号 |
161193-44-8 |
---|---|
分子式 |
C37H66N2O12 |
分子量 |
730.9 g/mol |
IUPAC名 |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1 |
InChIキー |
NZDCTMQIUOEUSN-MKYKIHCTSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O |
正規SMILES |
CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。